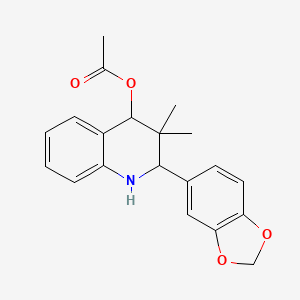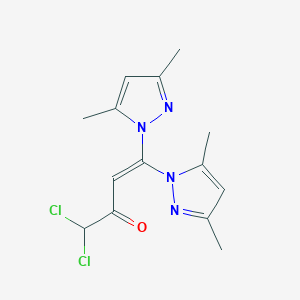![molecular formula C27H26N4O2 B11082891 1-{(Z)-[4-(dimethylamino)phenyl]diazenyl}-4-(piperidin-1-yl)anthracene-9,10-dione CAS No. 405277-83-0](/img/structure/B11082891.png)
1-{(Z)-[4-(dimethylamino)phenyl]diazenyl}-4-(piperidin-1-yl)anthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{(Z)-[4-(dimethylamino)phenyl]diazenyl}-4-(piperidin-1-yl)anthracene-9,10-dione is a complex organic compound known for its vibrant color and unique chemical properties. This compound belongs to the class of azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connected to aromatic rings. Azo compounds are widely used in various industries, including dyes, pigments, and pharmaceuticals, due to their stability and intense coloration.
Vorbereitungsmethoden
The synthesis of 1-{(Z)-[4-(dimethylamino)phenyl]diazenyl}-4-(piperidin-1-yl)anthracene-9,10-dione typically involves a diazotization reaction followed by coupling with an aromatic amine. The general synthetic route includes the following steps:
Diazotization: An aromatic amine, such as 4-(dimethylamino)aniline, is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-(piperidin-1-yl)anthracene-9,10-dione under basic conditions to form the azo compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pH, and solvent choice, to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
1-{(Z)-[4-(dimethylamino)phenyl]diazenyl}-4-(piperidin-1-yl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite or hydrogen in the presence of a catalyst, resulting in the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for the introduction of various functional groups. Common reagents include halogens, sulfonic acids, and nitro compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce aromatic amines.
Wissenschaftliche Forschungsanwendungen
1-{(Z)-[4-(dimethylamino)phenyl]diazenyl}-4-(piperidin-1-yl)anthracene-9,10-dione has several scientific research applications:
Chemistry: The compound is used as a dye and pigment in various chemical processes. Its intense coloration makes it suitable for use in textile and printing industries.
Biology: In biological research, the compound can be used as a staining agent for microscopy and histology. Its ability to bind to specific cellular components allows for the visualization of structures under a microscope.
Medicine: The compound’s derivatives have potential therapeutic applications, including anticancer and antimicrobial activities. Research is ongoing to explore its efficacy and safety in medical treatments.
Industry: The compound is used in the production of advanced materials, such as organic semiconductors and photovoltaic cells. Its electronic properties make it suitable for use in optoelectronic devices.
Wirkmechanismus
The mechanism of action of 1-{(Z)-[4-(dimethylamino)phenyl]diazenyl}-4-(piperidin-1-yl)anthracene-9,10-dione involves its interaction with molecular targets and pathways. The compound’s azo group can undergo reversible isomerization between the trans (E) and cis (Z) forms upon exposure to light, leading to changes in its electronic and structural properties. This photoisomerization process is utilized in applications such as molecular switches and sensors.
In biological systems, the compound may interact with cellular components, such as proteins and nucleic acids, through non-covalent interactions. These interactions can affect cellular processes and lead to various biological effects, including cytotoxicity and antimicrobial activity.
Vergleich Mit ähnlichen Verbindungen
1-{(Z)-[4-(dimethylamino)phenyl]diazenyl}-4-(piperidin-1-yl)anthracene-9,10-dione can be compared with other similar azo compounds, such as:
1-{(E)-[4-(dimethylamino)phenyl]diazenyl}-4-(piperidin-1-yl)anthracene-9,10-dione: The trans isomer of the compound, which has different photophysical properties and stability compared to the cis isomer.
4-(dimethylamino)azobenzene: A simpler azo compound with similar coloration properties but lacking the anthracene and piperidine moieties.
Disperse Orange 3: A commercially used azo dye with applications in textile dyeing and printing.
The uniqueness of this compound lies in its combination of the azo group with the anthracene and piperidine moieties, which impart distinct electronic and structural properties. These features make it suitable for specialized applications in advanced materials and scientific research.
Eigenschaften
CAS-Nummer |
405277-83-0 |
|---|---|
Molekularformel |
C27H26N4O2 |
Molekulargewicht |
438.5 g/mol |
IUPAC-Name |
1-[[4-(dimethylamino)phenyl]diazenyl]-4-piperidin-1-ylanthracene-9,10-dione |
InChI |
InChI=1S/C27H26N4O2/c1-30(2)19-12-10-18(11-13-19)28-29-22-14-15-23(31-16-6-3-7-17-31)25-24(22)26(32)20-8-4-5-9-21(20)27(25)33/h4-5,8-15H,3,6-7,16-17H2,1-2H3 |
InChI-Schlüssel |
YNUABFLHEKCFBP-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=C3C(=C(C=C2)N4CCCCC4)C(=O)C5=CC=CC=C5C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 4-({(2Z)-3-(3,4-dimethoxybenzyl)-6-[(4-ethoxyphenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate](/img/structure/B11082811.png)
![12-(4-bromophenyl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one](/img/structure/B11082819.png)
![2-{[5-(4-bromophenyl)-4-(3,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B11082826.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[4-phenyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide](/img/structure/B11082838.png)
![2-Amino-4-[4-(benzyloxy)-3-methoxyphenyl]-1-(dimethylamino)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11082845.png)
![1-(Ethylsulfonyl)-4-(4-nitro-3-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}phenyl)piperazine](/img/structure/B11082852.png)
![ethyl 4-{[(2Z)-3-(3,4-dimethoxybenzyl)-6-(methylcarbamoyl)-4-oxo-1,3-thiazinan-2-ylidene]amino}benzoate](/img/structure/B11082856.png)

![6-Tert-butyl-3-[(2,4-dimethoxyphenyl)amino]-1,2,4-triazin-5-ol](/img/structure/B11082859.png)
![(4-{3-[(4-Chlorobenzyl)amino]-4-nitrophenyl}piperazin-1-yl)(3-chlorophenyl)methanone](/img/structure/B11082869.png)

![(4E)-5-methyl-4-[(5-methylfuran-2-yl)methylidene]-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11082877.png)

